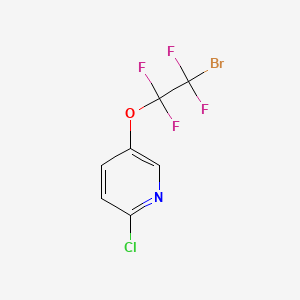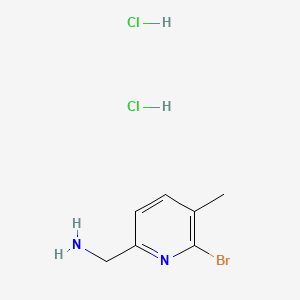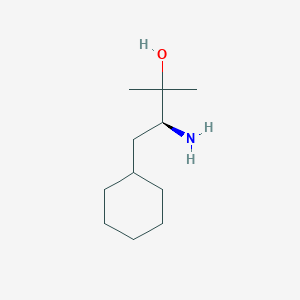
(S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol is a chiral compound with a unique structure that includes an amino group, a cyclohexyl group, and a tertiary alcohol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol can be achieved through several methods. One common approach involves the asymmetric reduction of a suitable ketone precursor using chiral catalysts or reagents. For example, the reduction of 4-cyclohexyl-2-methyl-2-oxobutanoic acid with a chiral reducing agent can yield the desired product with high enantiomeric purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral catalysts and high-pressure hydrogenation to achieve efficient and cost-effective production. The choice of catalyst and reaction conditions is crucial to ensure high yield and enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The tertiary alcohol group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is 4-cyclohexyl-2-methyl-2-oxobutanoic acid.
Reduction: The major product is 3-amino-4-cyclohexyl-2-methylbutan-2-amine.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
Scientific Research Applications
(S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol depends on its specific application. In pharmaceutical research, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chiral center allows for selective interactions with biological molecules, enhancing its efficacy and reducing side effects.
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-4-cyclohexyl-2-methylbutan-2-ol: The enantiomer of the compound with similar chemical properties but different biological activity.
3-Amino-4-cyclohexylbutan-2-ol: A structurally similar compound lacking the methyl group.
4-Cyclohexyl-2-methyl-2-oxobutanoic acid: A related compound that can be synthesized from (S)-3-Amino-4-cyclohexyl-2-methylbutan-2-ol through oxidation.
Uniqueness
This compound is unique due to its chiral nature and the presence of both an amino group and a tertiary alcohol
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
(3S)-3-amino-4-cyclohexyl-2-methylbutan-2-ol |
InChI |
InChI=1S/C11H23NO/c1-11(2,13)10(12)8-9-6-4-3-5-7-9/h9-10,13H,3-8,12H2,1-2H3/t10-/m0/s1 |
InChI Key |
GXPJBRFKTAXGRS-JTQLQIEISA-N |
Isomeric SMILES |
CC(C)([C@H](CC1CCCCC1)N)O |
Canonical SMILES |
CC(C)(C(CC1CCCCC1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



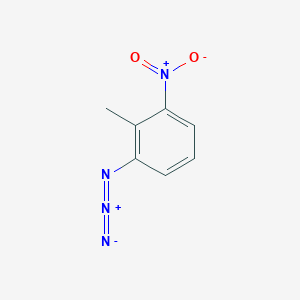

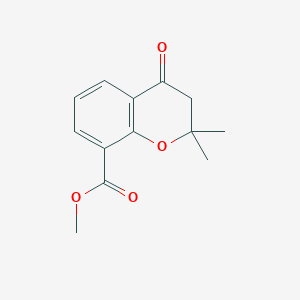
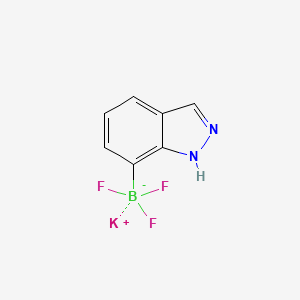
![5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,4]diazepine hydrochloride](/img/structure/B13468457.png)
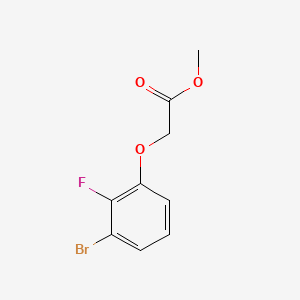
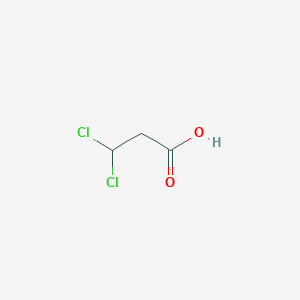
![N-[(2-amino-2-adamantyl)methyl]-4-[6-(2,5-dihydroxypyrrol-1-yl)pyridin-3-yl]sulfonyl-2-methylmorpholine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13468494.png)

![2-[3-(Tert-butoxycarbonylamino)propyl]phenol](/img/structure/B13468499.png)
![Rac-(1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(2,3-difluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13468502.png)
